5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Overview
Description
5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Scientific Research Applications
5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with 3-chloropentane-2,4-dione to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Mechanism of Action
The mechanism of action of 5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells. It can also interact with enzymes and receptors involved in various biological processes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives, such as:
- 7-amino-4-methyl-2H-chromen-2-one
- 5,7,8-trimethyl-1,4-benzoxazine derivatives
Uniqueness
Its specific substitution pattern and the presence of the piperidine moiety enhance its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-5-7-20(8-6-12)11-16-10-17(21)22-19-15(4)13(2)9-14(3)18(16)19/h9-10,12H,5-8,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIDDVGKNGOAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322822 | |
Record name | 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645827 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896855-38-2 | |
Record name | 5,7,8-trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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